3-benzyl-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-benzyl-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Attachment of the Benzyl and Ethoxyphenyl Groups: The benzyl and ethoxyphenyl groups can be introduced through nucleophilic substitution reactions using suitable benzyl halides and ethoxyphenyl derivatives.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through a thiolation reaction using thiol reagents and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, ethoxyphenyl derivatives, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced oxazole derivatives and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-benzyl-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-benzyl-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing various cellular pathways, such as signal transduction, gene expression, and metabolic pathways.
Properties
IUPAC Name |
3-benzyl-2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-3-33-25-16-10-8-14-22(25)26-29-24(19(2)34-26)18-35-28-30-23-15-9-7-13-21(23)27(32)31(28)17-20-11-5-4-6-12-20/h4-16H,3,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYKPBIWCGSSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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